For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Basis of Silmitasertib (CX-4945) Binding to Protein Kinase CK2
This technical guide provides a comprehensive overview of the structural and molecular interactions between the clinical-stage inhibitor Silmitasertib (CX-4945) and its primary target, Protein Kinase CK2 (formerly Casein Kinase 2). This document details the quantitative binding data, experimental methodologies, and the broader context of CK2 signaling pathways affected by this potent inhibitor.
Introduction to Protein Kinase CK2 and Silmitasertib (CX-4945)
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2][3] Elevated levels of CK2 are frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1][4] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β).[5]
Silmitasertib (CX-4945), with the chemical name 5-(3-Chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid, is a potent, orally bioavailable, and ATP-competitive inhibitor of CK2.[6][7][8] It has demonstrated broad anti-proliferative activity in numerous cancer cell lines and has advanced to clinical trials for various malignancies.[4][9] Understanding the precise structural basis of its high-affinity binding is critical for the rational design of next-generation inhibitors with improved potency and selectivity.
Quantitative Binding and Activity Data
Silmitasertib (CX-4945) is a highly potent inhibitor of CK2, exhibiting sub-nanomolar affinity in biochemical assays. Its selectivity has been profiled against a broad panel of kinases. The key quantitative metrics for CX-4945 are summarized below.
| Parameter | Value | Kinase Target | Assay Type | Reference |
| Ki | 0.38 nM | CK2 | Cell-free | [7] |
| IC50 | 1 nM | CK2 | Cell-free | [8][10] |
| IC50 | 0.1 µM | Endogenous CK2 | Cell-based (Jurkat cells) | [10] |
| IC50 | 35 nM | Flt3 | Cell-free | [10] |
| IC50 | 46 nM | Pim1 | Cell-free | [10] |
| IC50 | 56 nM | CDK1 | Cell-free | [10] |
| IC50 | 82.3 nM | Clk1 | Cell-free | [7] |
| IC50 | 3.8 nM | Clk2 | Cell-free | [7] |
| IC50 | 90 nM | Clk3 | Cell-free | [7] |
Structural Basis of CX-4945 Binding to the CK2α Catalytic Subunit
The structural basis for the potent and selective inhibition of CK2 by CX-4945 has been elucidated through X-ray crystallography. Several structures of the human CK2α catalytic subunit in complex with CX-4945 have been solved, including PDB entries 3NGA , 3PE1 , and 6HMB .[6][11][12]
These structures reveal that CX-4945 binds within the ATP-binding pocket of CK2α, consistent with its ATP-competitive mechanism of inhibition.[6] The inhibitor adopts a largely planar conformation and is stabilized by a network of hydrogen bonds and hydrophobic interactions.
Key Molecular Interactions:
-
Hinge Region Interaction: The pyridine nitrogen atom of the benzonaphthyridine core forms a crucial hydrogen bond with the backbone amide of Val116 in the hinge region of the kinase.[13] This is a canonical interaction for many type I kinase inhibitors.
-
Hydrophobic Interactions: The tricyclic core of CX-4945 is nestled in a hydrophobic pocket formed by residues such as Val53, Val66, Ile95, and Met163. The 3-chlorophenyl moiety is situated in an additional hydrophobic region, further anchoring the inhibitor.
-
Salt Bridge Formation: The carboxylate group of CX-4945 forms a key salt bridge with the side chain of the conserved Lys68, an interaction critical for high-affinity binding.
-
Water-Mediated Bonds: Two conserved water molecules in the active site mediate additional hydrogen bonds between the inhibitor and the protein, further stabilizing the complex.[13]
Caption: Key interactions between CX-4945 and the CK2α active site.
Impact on CK2-Mediated Signaling Pathways
CK2 is a master regulator kinase involved in multiple pro-survival and proliferative signaling cascades.[14][15] Its inhibition by CX-4945 leads to the downregulation of these pathways, contributing to its anti-cancer effects.
Caption: Overview of CK2 signaling pathways inhibited by CX-4945.
Notably, CX-4945 has been shown to suppress the PI3K/Akt signaling pathway by directly preventing the CK2-mediated phosphorylation of Akt at serine 129.[8][10] This leads to downstream effects such as cell cycle arrest and the induction of apoptosis.[8][16]
Detailed Experimental Protocols
Recombinant CK2 Kinase Inhibition Assay (Cell-Free)
This protocol outlines a typical method for measuring the IC50 of an inhibitor against recombinant CK2 holoenzyme.
Caption: Workflow for a typical CK2 in vitro kinase assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing an assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[10]
-
Inhibitor Addition: CX-4945, diluted to various concentrations, is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution containing MgCl2, unlabeled ATP, and a tracer amount of [γ-33P]ATP (final ATP concentration is typically near its Km, e.g., 15 µM).[10]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of 33P incorporated into the substrate peptide is quantified, typically by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each CX-4945 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
X-ray Crystallography of CK2α in Complex with CX-4945
This section provides a generalized protocol for the structural determination of the CK2α-inhibitor complex.
Methodology:
-
Protein Expression and Purification: The human CK2α catalytic subunit (residues 1-335) is overexpressed, typically in an E. coli expression system.[17] The protein is then purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Crystallization: The purified CK2α is concentrated and mixed with the inhibitor CX-4945. Crystallization is achieved using vapor diffusion methods (hanging or sitting drop). A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant like polyethylene glycol (PEG) and a specific salt at a controlled pH.[18]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined CK2α structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor molecule is built into the observed electron density map.[6][11] The final model's quality is assessed using metrics like R-work and R-free.[6][11]
Crystallographic Data for PDB ID: 3PE1 [6]
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution | 1.60 Å |
| Space Group | P21 21 21 |
| R-Value Work | 0.160 |
| R-Value Free | 0.203 |
Conclusion
The binding of Silmitasertib (CX-4945) to the ATP pocket of Protein Kinase CK2 is a well-characterized, high-affinity interaction. The structural data provides a clear rationale for its potency, which is driven by a combination of hydrogen bonding, a key salt bridge, and extensive hydrophobic interactions. This detailed molecular understanding serves as an invaluable blueprint for the structure-based design of novel CK2 inhibitors. By disrupting multiple oncogenic signaling pathways, CX-4945 continues to be a significant tool for both cancer research and clinical therapeutic strategies targeting CK2.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of CX-4945 binding to human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human protein kinase CK2 regulatory subunit reveals its zinc finger-mediated dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 15. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
